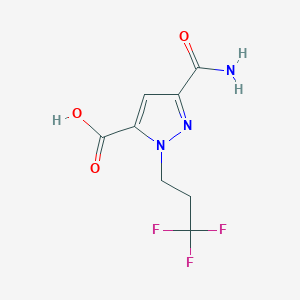

3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O3/c9-8(10,11)1-2-14-5(7(16)17)3-4(13-14)6(12)15/h3H,1-2H2,(H2,12,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBWPPMOSXHAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(=O)N)CCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrazole derivatives and trifluoropropyl reagents, followed by carbamoylation and carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is likely synthesized via multi-step functionalization of pyrazole intermediates. Key steps include:

- Pyrazole Core Formation : Cyclocondensation of hydrazines with 1,3-diketones or via Claisen condensation (e.g., 4-bromoacetophenone and diethyl oxalate) .

- Introduction of the Trifluoropropyl Group : Alkylation of the pyrazole nitrogen using 3,3,3-trifluoropropyl halides under basic conditions .

- Carboxylic Acid and Carbamoyl Functionalization :

Amidation and Acid Chloride Formation

Pyrazole-5-carboxylic acids are converted to carboxamides via acid chlorides. For example:

- Acid Chloride Synthesis :

- Carbamoylation :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF, RT, 2 hr | 69% | |

| Carbamoylation | NH₃ (g), THF, 0°C → RT, 4 hr | 85% |

Cyclization and Heterocycle Formation

The carboxylic acid and carbamoyl groups participate in cyclocondensation reactions:

- Triazole/Thiadiazole Formation : Reaction with thiocarbohydrazide or hydrazines forms fused heterocycles (e.g., pyrazolo[3,4-d]pyridazinones) .

- Example: Cyclocondensation of pyrazole-3-carboxylic acid with 2,3-diaminopyridine yields imidazo[1,2-a]pyridines .

Functional Group Interconversion

- Esterification : The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic or Mitsunobu conditions .

- Decarboxylation : Thermal or photolytic elimination of CO₂ under controlled conditions .

Stability and Reactivity Insights

- Acid Sensitivity : The trifluoropropyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring but making the carboxylic acid prone to decarboxylation under strong acidic conditions .

- Thermal Behavior : Decomposition above 200°C, forming trifluoropropane and CO₂ .

Comparative Reactivity Table

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Medicinal Chemistry

Antiinflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, a related compound was shown to significantly reduce inflammatory cytokines such as IL-6 and TNF-α in an acute peritonitis model in mice . This suggests that 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid may possess similar therapeutic potential.

Agricultural Chemistry

Pesticidal Properties

The compound has been investigated for its pesticidal properties. According to patent literature, it can be synthesized and utilized as a pesticide or as an intermediate in the synthesis of more complex pesticidal compounds . The trifluoropropyl group is particularly noted for enhancing the biological activity of such compounds.

Fluorescent Probes

Biochemical Applications

Research indicates that pyrazole derivatives can be designed as fluorescent probes for studying biological pathways. For example, a pyrazole-based fluorescent probe was developed to study the affinity of synthesized compounds towards specific receptors . This application highlights the versatility of pyrazole derivatives in biochemical research.

Case Study 1: Anti-inflammatory Efficacy

A study published in December 2022 focused on a series of pyrazole derivatives, including those structurally related to this compound. The optimized compound showed an IC50 value of 1.93 nM against the P2Y14 receptor, indicating strong binding affinity and significant anti-inflammatory effects in vitro and in vivo .

Case Study 2: Pesticidal Activity

In a patent application detailing the synthesis of various pyrazole compounds, it was reported that certain derivatives exhibited effective pest control properties when tested against common agricultural pests. The synthesis involved several steps including acylation and dehydrocyanation processes that leveraged the unique chemical structure of the pyrazole ring .

Table 1: Comparison of Anti-inflammatory Activities

| Compound Name | IC50 (nM) | In Vivo Efficacy | Remarks |

|---|---|---|---|

| Optimized Compound (related) | 1.93 | Significant reduction in IL-6 levels | Strong binding to P2Y14R |

| This compound | TBD | TBD | Potential candidate |

Table 2: Synthesis Steps for Pesticidal Compounds

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Acylation | Sodium bicarbonate, Ethyl acetate | 0°C to 30°C |

| 2 | Dehydrocyanation | N-chlorosuccinimide | Polar aprotic solvent |

| 3 | Final Product Formation | Activated carbonyl thioether | Controlled temperature |

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural analogs and their properties:

Key Comparisons

Trifluoropropyl Substituent Effects The 3,3,3-trifluoropropyl group in all listed compounds increases lipophilicity (logP ~1.5–2.5 inferred), enhancing bioavailability compared to non-fluorinated analogs. This group also introduces metabolic stability due to the strength of C-F bonds, reducing oxidative degradation .

Carboxylic Acid vs. Ester Derivatives The free carboxylic acid (e.g., 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid) exhibits higher polarity (predicted CCS = 145.7 Ų for [M+H]⁺) compared to its methyl ester analogs (e.g., Molecular Weight 301.06 g/mol), which are more lipophilic and often used as synthetic intermediates .

Brominated derivatives (e.g., Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate) are typically intermediates rather than bioactive molecules due to the reactivity of the bromine atom .

Synthetic and Stability Considerations Fluorinated pyrazoles with ester groups (e.g., 5-(methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid) are prioritized in API synthesis due to their stability under ISO-certified manufacturing conditions .

Biological Activity

3-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a novel compound within the pyrazole family, characterized by its unique trifluoropropyl substitution. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoropropyl group enhances lipophilicity and metabolic stability, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 241.18 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| pKa | Not determined |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Antifungal Activity

The antifungal activity of pyrazole derivatives has also been documented. Compounds structurally similar to this compound have shown promise against phytopathogenic fungi . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antifungal efficacy.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could interact with various receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating a series of pyrazole derivatives for antibacterial activity, it was found that compounds with similar structural features to this compound exhibited higher efficacy against gram-positive bacteria compared to standard antibiotics . This suggests potential for development into novel antimicrobial agents.

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of pyrazole derivatives against Fusarium species. The results indicated that modifications in the carboxylic acid moiety significantly enhanced antifungal activity . This underscores the importance of structural optimization for improved biological performance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, and how do reagent choices influence product purity?

- Methodological Answer : Synthesis can involve multi-step reactions, such as cyclocondensation of hydrazines with β-keto esters followed by trifluoropropyl group introduction via nucleophilic substitution. Reagent selection (e.g., coupling agents like Oxyma/DIC in DCM/DMF mixtures) impacts yield and purity . For example, trifluoropropyl chain installation may require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC monitoring (≥95% purity) recommended .

Q. How can researchers characterize this compound’s structure and confirm regiochemistry?

- Methodological Answer : Use a combination of 1H/13C NMR (to confirm pyrazole ring substitution patterns and trifluoropropyl chain integration) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, the trifluoropropyl group’s distinct 19F NMR signals (~-60 to -70 ppm) and coupling patterns can resolve ambiguities in substitution . X-ray crystallography may resolve regiochemical uncertainties if crystals are obtainable .

Q. What experimental strategies address solubility challenges in aqueous and organic solvents?

- Methodological Answer : Solubility screening in DMSO, DMF, or THF is recommended for initial assays. If aqueous solubility is poor (common for trifluorinated compounds), employ co-solvents (e.g., PEG-400) or pH adjustment (carboxylic acid deprotonation at pH >7). For biological assays, sonication or micellar encapsulation (using Pluronic® surfactants) can enhance dispersion .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoropropyl chain length) impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic SAR requires synthesizing analogs with varying chain lengths (e.g., replacing trifluoropropyl with pentafluoropropyl) and evaluating binding affinity (e.g., enzyme inhibition IC50). Computational docking (using software like AutoDock Vina) can predict interactions with target proteins (e.g., kinases or GPCRs). Biological assays (e.g., fluorescence polarization for binding kinetics) validate computational predictions .

Q. What mechanistic insights explain this compound’s interaction with enzymatic targets (e.g., cyclooxygenase-2)?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and surface plasmon resonance (SPR) for kinetic analysis (kon/koff rates). Mutagenesis studies (e.g., alanine scanning of catalytic residues) identify critical binding motifs. For example, the trifluoropropyl group’s electron-withdrawing effects may stabilize hydrogen bonds with catalytic serine residues .

Q. How can researchers resolve contradictions in NMR data across different solvent systems?

- Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO-d6 vs. CDCl3) require referencing internal standards (TMS) and controlled temperature. For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies coupling networks. If discrepancies persist, dynamic NMR (variable-temperature studies) may reveal conformational exchange .

Q. What computational methods predict the compound’s stability under physiological conditions (pH, temperature)?

- Methodological Answer : Molecular dynamics (MD) simulations (using AMBER or GROMACS) model degradation pathways (e.g., hydrolysis of the carbamoyl group). Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS/MS monitor degradation products. QSPR models correlate substituent electronegativity with hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.